5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride
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Overview
Description
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride: is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of isophthalic acid, which is widely used in the production of polymers, resins, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the hydrolysis of the ester to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is used as a building block for the synthesis of various organic compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound has potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in various industrial processes, including the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-5-hydroxyterephthalic acid hydrochloride
- Aminolevulinic acid
- Hexaminolevulinate
Comparison: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical propertiesFor instance, while aminolevulinic acid is primarily used in photodynamic therapy, this compound is more versatile, with applications spanning chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5.ClH/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14;/h1-2,10H,9H2,(H,11,12)(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOAPBZDYQRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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